molecular formula C16H14N2O2 B11853659 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- CAS No. 27945-44-4

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-

Cat. No.: B11853659
CAS No.: 27945-44-4
M. Wt: 266.29 g/mol
InChI Key: ZDXVJPIFWFEXNR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with diverse biological activities. The compound 3-(3,5-dimethyl-4-hydroxyphenyl)-4(3H)-quinazolinone (molecular formula: C₁₇H₁₆N₂O₂, molecular weight: 280.35 g/mol) is a 3-substituted derivative characterized by a hydroxyl group and two methyl groups at the 3,5-positions of the phenyl ring. Key properties include:

  • Toxicity: High acute toxicity (oral LD₅₀ in rats: 230 mg/kg; mice: 775 mg/kg) .
  • Safety Profile: Emits toxic NOₓ fumes upon decomposition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27945-44-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2O2/c1-10-7-12(8-11(2)15(10)19)18-9-17-14-6-4-3-5-13(14)16(18)20/h3-9,19H,1-2H3

InChI Key

ZDXVJPIFWFEXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Imine Intermediate Formation and Oxidation

Early synthetic routes to 4(3H)-quinazolinones relied on the condensation of anthranilamide with aldehydes to form imine intermediates, followed by oxidative cyclization. For example, Abdel-Jalil (2004) demonstrated that benzaldehyde and anthranilamide react in the presence of CuCl₂ (3 equiv) to generate 2-aryl-4(3H)-quinazolinones via a two-step mechanism. Wang et al. (2006) later reduced catalyst loading to 2 equiv FeCl₃ while maintaining comparable yields.

Adapting this approach for 3-(3,5-dimethyl-4-hydroxyphenyl) substitution requires:

  • Using 3,5-dimethyl-4-hydroxybenzaldehyde as the aldehyde component

  • Optimizing oxidation conditions to preserve the phenolic -OH group

Zeng Qingle's work (2013) showed vanadium salts (e.g., VOSO₄) combined with CuO nanoparticles enable aerobic oxidation at 80–100°C, achieving 85–92% yields for analogous structures. This method avoids stoichiometric metal oxidants, making it suitable for electron-rich aromatic aldehydes.

Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

A 2020 study demonstrated the synthesis of 3-substituted quinazolinones in choline chloride:urea DES under microwave irradiation. Key advantages for synthesizing the target compound include:

ParameterValue/DescriptionRelevance to Target Compound
SolventCholine chloride:urea (1:2)Preserves acid-sensitive phenolic groups
Temperature80°C (MW)Shortens reaction time to 15–30 min
Yield68–75%Comparable to conventional methods

This method facilitates one-pot reactions between anthranilic acid, 3,5-dimethyl-4-hydroxyaniline, and trimethyl orthoformate, bypassing the need for protective groups on the phenolic oxygen.

Base-Promoted SNAr Methodology

Cs₂CO₃-Mediated Cyclization

A 2019 protocol developed by Xu et al. employs Cs₂CO₃ (2.5 equiv) in DMSO at 135°C to construct the quinazolinone core via SNAr reactivity. For 3-(3,5-dimethyl-4-hydroxyphenyl) derivatives:

  • Substrate Design :

    • N-Methyl-3,5-dimethyl-4-hydroxybenzamide as arylating agent

    • Anthranilamide as diamine component

  • Reaction Optimization :

    • 24-hour reaction time

    • 70% isolated yield (projected based on analog 3aa )

Industrial-Scale Synthesis

Ethylene Carbonate Alkylation

US Patent 8,114,995 details a scalable route to 3-arylquinazolinones using ethylene carbonate for O-alkylation:

Stepwise Process :

  • Alkylation :

    • Substrate: 2-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4(3H)-one

    • Reagent: Ethylene carbonate (1.2 equiv)

    • Solvent: DMF at 110°C for 12 h

    • Yield: 78.8% after crystallization (CH₂Cl₂/heptane)

  • Functionalization :

    • Mesylation with MsCl/Et₃N

    • Displacement with methylamine (EtOH, reflux)

This method achieves >98% purity through controlled crystallization, critical for pharmaceutical applications.

Comparative Analysis of Methods

MethodYield RangeTemperatureCatalytic SystemScalabilityPhenolic -OH Stability
Traditional Oxidation70–85%80–100°CVOSO₄/CuOPilot-scaleModerate
DES Synthesis65–75%80°C (MW)Solvent-mediatedLab-scaleHigh
SNAr Cyclization60–70%135°CCs₂CO₃Lab-scaleLow (requires protection)
Industrial Alkylation75–80%110°CEthylene carbonateMulti-kilogramHigh

Critical Challenges and Solutions

Challenge 1 : Oxidation of phenolic -OH during metal-catalyzed reactions

  • Solution : Use aerobic conditions with vanadium catalysts instead of Cu/Fe systems

Challenge 2 : Regioselectivity in 3-aryl substitution

  • Solution : Employ N-prefunctionalized benzamides in SNAr reactions

Challenge 3 : Purification of polar derivatives

  • Solution : Gradient crystallization with CH₂Cl₂/heptane (3:2 v/v)

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, particularly in the following areas:

Antibacterial Activity

  • Mechanism : Inhibits bacterial growth by targeting essential cellular processes.
  • Efficacy : Demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) as low as 16 μg/mL .

Anticancer Activity

  • Mechanism : Interacts with molecular targets such as tyrosine kinases, disrupting cancer cell signaling pathways.
  • Efficacy : Shown to inhibit the growth of various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), with IC50 values around 10 μM .

Anti-inflammatory Effects

Research indicates that certain derivatives exhibit anti-inflammatory activity, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

  • Antimicrobial Studies : A study reported new derivatives exhibiting significant antimicrobial activity against multiple strains, indicating their potential as future therapeutic agents .
  • Anti-inflammatory Research : Derivatives were synthesized that demonstrated anti-inflammatory effects in vivo models, highlighting their therapeutic potential in inflammatory diseases .
  • Cancer Research : Investigations into the anticancer properties revealed that specific derivatives effectively inhibited tumor cell proliferation in preclinical studies .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazolinones are heavily influenced by substituents. Below is a comparative analysis:

Compound Name Substituents Key Properties/Activities Reference ID
Target Compound 3-(3,5-dimethyl-4-hydroxyphenyl) High toxicity; potential pesticidal use due to toxicity profile
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-chlorophenyl, 4-methoxyphenyl Solid form (m.p. 223–225°C); synthesized via Pd-catalyzed cross-coupling
3-(4-Chlorophenyl)quinazolin-4(3H)-one 4-chlorophenyl Anti-cancer, anti-inflammatory, anti-HIV activities
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide 4-methoxyphenyl, sulfonamide COX-2 inhibition (47.1% at 20 μM)
Quinconazole 2,4-dichlorophenyl, triazole Pesticidal use (fungicide)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in 3-(4-chlorophenyl)quinazolinone) enhance anticancer and anti-HIV activities .
  • Sulfonamide Groups (e.g., in COX-2 inhibitors) improve target specificity, as seen in .
  • Methoxy Groups (e.g., in 4k from ) contribute to thermal stability (higher melting points) .
  • Hydroxyl and Methyl Groups in the target compound may limit therapeutic applications due to toxicity but align with pesticidal quinazolinones (e.g., quinconazole) .
Anti-Inflammatory Activity
  • Target Compound: Limited data, but related 3-substituted quinazolinones show anti-inflammatory effects .
Antimicrobial and Antifungal Activity
  • Target Compound: Likely shares broad-spectrum activity with other quinazolinones .
  • Triazole Derivatives (e.g., fluquinconazole): Specialized antifungal/pesticidal use due to triazole substituents .
Toxicity Considerations
  • The target compound’s LD₅₀ (230 mg/kg in rats) is significantly lower than many therapeutic quinazolinones, indicating higher acute toxicity . This contrasts with sulfonamide derivatives, which are optimized for safer pharmacological use .

Biological Activity

4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is a member of the quinazolinone family, recognized for its diverse biological activities. This compound is characterized by a fused bicyclic structure featuring a quinazolinone moiety and notable substituents that enhance its pharmacological properties. The molecular formula is C16H14N2O2C_{16}H_{14}N_{2}O_{2} with a molecular weight of approximately 266.29 g/mol .

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic applications, particularly in antibacterial and anticancer domains. The unique combination of hydroxyl and dimethyl groups on the phenyl ring significantly contributes to its enhanced biological activities compared to other derivatives.

Key Biological Activities

  • Antibacterial Activity : Compounds derived from 4(3H)-quinazolinone exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 16 μg/mL against S. aureus .
  • Anticancer Activity : Research indicates that this compound can effectively inhibit the growth of cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values for these cell lines have been reported at approximately 10 μM .

Structure-Activity Relationship (SAR)

The structural features of 4(3H)-quinazolinone derivatives play a crucial role in their biological activity. The following table summarizes key features and their corresponding biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4(3H)-QuinazolinoneQuinazolinone core with hydroxyl and ethyl groupsAntibacterial, anticancerSpecific dimethyl substitution enhances activity
2-Ethyl-3-(4-hydroxyphenyl)quinazolin-4-oneSimilar core but different substitutionsModerate antibacterialLacks the dimethyl group
6-(3,5-dimethyl-4-isoxazolyl)quinazolinamineDifferent heterocyclic substitutionAntibacterialDifferent mechanism of action

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines. Notably, derivative A3 exhibited significant cytotoxicity with IC50 values of 10 μM against PC3 and MCF-7 cells .
  • Antimicrobial Efficacy : In another study, derivatives based on 4(3H)-quinazolinone were tested for their antimicrobial properties against E. coli and S. aureus. Results indicated that some derivatives had MIC values lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

The precise mechanisms by which 4(3H)-quinazolinone exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets through binding affinities that disrupt cellular processes in bacteria and cancer cells.

Q & A

Q. What synthetic methodologies are validated for synthesizing 3-(3,5-dimethyl-4-hydroxyphenyl)-4(3H)-quinazolinone?

A robust method involves condensation of anthranilic acid derivatives with substituted amines under acidic conditions. For example, phosphorus pentoxide (P₂O₅) and amine hydrochlorides in the presence of N,N-dimethylcyclohexylamine at 180°C yield 4(3H)-quinazolinones via cyclization . Reaction optimization includes adjusting stoichiometry (e.g., 1:3 molar ratio of anthranilate to amine hydrochloride) and controlling reaction time (40–90 minutes) to minimize side products like 4-quinazolinamines .

Q. How can structural confirmation of this quinazolinone derivative be achieved?

Use ¹H/¹³C NMR to verify the aromatic proton environment (δ 7.2–8.3 ppm for quinazolinone protons) and substituent integration (e.g., methyl groups at δ 2.6–2.7 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 267.3 for C₁₆H₁₄N₂O₂) . X-ray crystallography resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the quinazolinone core) .

Q. What analytical techniques assess purity and stability under experimental conditions?

HPLC with UV detection (λ = 254 nm) monitors purity (>98% by area normalization). Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >250°C). Solubility profiles in DMSO, ethanol, and aqueous buffers should be characterized for biological assays .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxyl, methyl groups) influence biological activity?

The 3,5-dimethyl-4-hydroxyphenyl substituent enhances hydrogen-bond donor capacity , critical for binding to targets like cyclooxygenase-2 (COX-2) in anti-inflammatory studies. Methyl groups improve lipophilicity (logP ~2.8), affecting membrane permeability. Comparative SAR studies with analogs (e.g., 3-(4-chlorophenyl) derivatives) show reduced antifungal activity when polar groups are absent .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Dose-response reevaluation : Ensure EC₅₀/IC₅₀ values are normalized to cell viability assays (e.g., MTT) to exclude cytotoxicity artifacts.
  • Target selectivity profiling : Use kinase or receptor panels to confirm specificity (e.g., quinazolinones may cross-react with GABA receptors in anticonvulsant assays) .
  • Metabolic stability testing : Hepatic microsome assays identify rapid degradation pathways (e.g., hydroxylation at C4) that may reduce in vivo efficacy .

Q. How can computational modeling optimize reaction pathways for scaled synthesis?

Density functional theory (DFT) predicts transition states and intermediates in cyclization reactions. For example, the energy barrier for P₂O₅-mediated dehydration is lower (~25 kcal/mol) compared to conventional acid catalysts. Molecular dynamics (MD) simulations model solvent effects (e.g., THF vs. DMF) to maximize yield .

Q. What experimental designs validate quinazolinone derivatives as kinase inhibitors?

  • Kinase inhibition assays : Use ADP-Glo™ kits to quantify ATP consumption in vitro (e.g., EGFR kinase inhibition at IC₅₀ = 1.2 µM).
  • Co-crystallization studies : Resolve binding modes (e.g., hydrophobic interactions with kinase hinge regions) .
  • Resistance profiling : Test against mutant kinase isoforms (e.g., T790M EGFR) to assess therapeutic potential .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale quinazolinone synthesis?

  • Process intensification : Use continuous flow reactors to maintain precise temperature control (180–200°C) and reduce side reactions.
  • Catalyst optimization : Replace P₂O₅ with recyclable solid acids (e.g., sulfonated carbon catalysts) to improve atom economy .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized cell lines : Use authenticated cells (e.g., ATCC-certified HeLa) with mycoplasma testing.
  • Positive controls : Include reference inhibitors (e.g., methotrexate for antifolate activity comparisons) .

Q. How to integrate machine learning for predictive SAR modeling?

  • Feature engineering : Train models on descriptors like topological polar surface area (TPSA), H-bond donors, and molecular flexibility.
  • Validation : Use leave-one-out cross-validation (LOOCV) to assess prediction accuracy for untested analogs .

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